(1,2,3-13C3)propane-1,2-diol
Description
(1,2,3-¹³C₃)Propane-1,2-diol is a stable isotope-labeled analog of propane-1,2-diol (also known as 1,2-propanediol or propylene glycol), where all three carbon atoms are replaced with carbon-13 (¹³C). This isotopic labeling enables precise tracking in metabolic studies, pharmacokinetic research, and analytical applications such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry . The ¹³C-labeled variant would require isotopic precursors (e.g., ¹³C-enriched propene) during synthesis to achieve site-specific labeling.
Properties
Molecular Formula |
C3H8O2 |
|---|---|
Molecular Weight |
79.073 g/mol |
IUPAC Name |
(1,2,3-13C3)propane-1,2-diol |
InChI |
InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3/i1+1,2+1,3+1 |
InChI Key |
DNIAPMSPPWPWGF-VMIGTVKRSA-N |
Isomeric SMILES |
[13CH3][13CH]([13CH2]O)O |
Canonical SMILES |
CC(CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3-13C3)propane-1,2-diol typically involves the use of labeled precursors. One common method is the hydration of labeled propylene oxide. The reaction is carried out under acidic or basic conditions to yield the desired diol .
Industrial Production Methods: Commercial production of propane-1,2-diol involves the hydration of fossil fuel-based propylene via chemical methods. This process is adapted for the labeled compound by using carbon-13 labeled propylene .
Types of Reactions:
Oxidation: Propane-1,2-diol can be oxidized to form hydroxyacetone and lactic acid.
Reduction: It can be reduced to form propane.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon.
Substitution: Halogenating agents like thionyl chloride.
Major Products:
Oxidation: Hydroxyacetone, lactic acid.
Reduction: Propane.
Substitution: Halogenated derivatives.
Scientific Research Applications
(1,2,3-13C3)propane-1,2-diol is widely used in scientific research due to its labeled carbon atoms, which make it useful in tracing metabolic pathways and studying reaction mechanisms. It is used in:
Chemistry: As a solvent and reagent in various chemical reactions.
Biology: In metabolic studies to trace the incorporation of carbon atoms.
Medicine: In the development of pharmaceuticals and as a component in drug formulations.
Industry: In the production of polymers, antifreeze agents, and as a humectant in cosmetics
Mechanism of Action
The mechanism of action of (1,2,3-13C3)propane-1,2-diol involves its interaction with various enzymes and metabolic pathways. The labeled carbon atoms allow for the tracking of its metabolic fate in biological systems. It acts as a hydron donor in chemical reactions and participates in hydrogen bonding due to its hydroxyl groups .
Comparison with Similar Compounds
4-Methoxyphenyl Derivatives
Compounds such as (1R,2R)-1-(4-methoxyphenyl)propane-1,2-diol and its stereoisomers (, Compounds 5–6) exhibit tyrosinase inhibitory activity, with IC₅₀ values ranging from 0.113–0.783 mg/mL. These derivatives feature a methoxyphenyl group, enhancing their bioactivity compared to unsubstituted propane-1,2-diol .
Chlorinated and Alkyl-Substituted Derivatives
- 3-(4-Chloro-3-methylphenoxy)propane-1,2-diol (C₁₀H₁₃ClO₃): This derivative has a molecular weight of 216.66 g/mol, a boiling point of 386.7°C, and a density of 1.273 g/cm³. Its chloro-methylphenoxy group contributes to applications in synthetic chemistry and material science .
- 3-(2-Methoxy-4-propylphenoxy)propane-1,2-diol (): Characterized by NMR and mass spectrometry, this compound is used in green polymer synthesis due to its renewable phenolic backbone .
Physical and Chemical Properties
Notes:
- Isotopic labeling increases molecular weight slightly (e.g., ¹³C increases each labeled carbon by ~1 atomic mass unit).
- Boiling points vary significantly with substituents; chlorinated derivatives exhibit higher thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
